![molecular formula C15H14F2N2O2 B2723803 Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate CAS No. 1456235-84-9](/img/structure/B2723803.png)

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

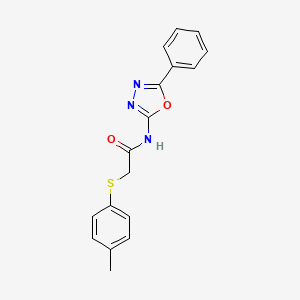

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate is a chemical compound with the molecular formula C15H14F2N2O2. It is a part of a class of compounds known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study highlights an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its utility in preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).

Novel Microwave-Promoted Reactions : Research demonstrates the synthesis of mono(imino)pyridine compounds and 6-acetylpyridine-2-carboxamide compounds from ethyl 6-acetylpyridine-2-carboxylate under microwave irradiation, offering a solvent-free approach to novel compound formation (Su et al., 2007).

Synthesis of Tetrahydropyridines via Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate is used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing a new pathway for creating highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu et al., 2003).

Molecular Structure Analysis

Hydrogen Bonding in Anticonvulsant Enaminones : The crystal structures of three anticonvulsant enaminones demonstrate significant hydrogen bonding and molecular arrangements, providing insights into their potential therapeutic applications (Kubicki et al., 2000).

Supramolecular Aggregation through Interactions : Studies on ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate explore supramolecular aggregation facilitated by various intermolecular interactions, offering insights into molecular assembly and interaction mechanisms (Suresh et al., 2007).

Chemical Properties and Applications

- Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives : A novel method for synthesizing ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives exhibits antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Ghashang et al., 2013).

Direcciones Futuras

The future directions for the study of Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate and similar compounds could include further exploration of their neuroprotective and anti-neuroinflammatory properties. The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O2/c1-2-21-15(20)11-4-6-14(19-9-11)18-8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZPWICPAWKMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)

![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2723735.png)

![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)

![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide](/img/structure/B2723741.png)